Alcuronium
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Overview
Description
It is a semi-synthetic substance derived from C-toxiferine I, a bis-quaternary alkaloid obtained from Strychnos toxifera . Alcuronium is used primarily in medical settings to facilitate muscle relaxation during surgical procedures.
Preparation Methods
Alcuronium is synthesized from C-toxiferine I by replacing both N-methyl groups with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine . This modification enhances the potential for biotransformation, leading to a shorter duration of neuromuscular blocking action compared to its parent compound . The industrial production methods involve the extraction of C-toxiferine I from Strychnos toxifera, followed by chemical modification to produce this compound .
Chemical Reactions Analysis
Alcuronium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Substitution: This compound can undergo substitution reactions, particularly involving its allyl groups.
Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alcuronium has several scientific research applications, including:
Mechanism of Action
Alcuronium exerts its effects by acting as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction . By binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting neuromuscular transmission and causing muscle relaxation . The pharmacological action of this compound is readily reversed by neostigmine, and it produces little histamine release .
Comparison with Similar Compounds
Alcuronium is similar to other neuromuscular blocking agents such as tubocurarine, pancuronium, and vecuronium . it has a more rapid onset of action and is approximately 1.5 times as potent as tubocurarine . Unlike some other neuromuscular blocking agents, this compound produces minimal histamine release and has a shorter duration of action . The major disadvantage of this compound is its vagolytic effect, which is produced by a selective atropine-like blockade of cardiac muscarinic receptors .
Similar Compounds
- Tubocurarine
- Pancuronium
- Vecuronium
- Atracurium
- Rocuronium
This compound’s unique properties, such as its rapid onset and minimal histamine release, make it a valuable compound in medical and scientific research.
Properties
CAS No. |
23214-96-2 |
---|---|
Molecular Formula |
C44H50N4O2+2 |
Molecular Weight |
666.9 g/mol |
IUPAC Name |
(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1 |
InChI Key |
MUQUYTSLDVKIOF-OIBCBTBKSA-N |
Isomeric SMILES |
C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2 |
SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Canonical SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Appearance |
Solid powder |
23214-96-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15180-03-7 (dichloride) 25389-91-7 (iodide salt/solvate) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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